disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate is a complex organic compound primarily used as a reactive dye. This compound is known for its vibrant color properties and is widely utilized in the textile industry for dyeing and printing purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate involves multiple steps. The process typically starts with the diazotization of aniline derivatives, followed by coupling with naphthalene derivatives.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes maintaining specific temperatures, pH levels, and reaction times to optimize the production .
Chemical Reactions Analysis
Types of Reactions
Disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the dye.
Reduction: Often used to break down the compound for analysis.
Substitution: Common in the modification of the dye for different applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Various nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different colored compounds, while substitution reactions can result in modified dyes with altered properties .
Scientific Research Applications
Disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to various substrates.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Mechanism of Action
The compound exerts its effects primarily through its ability to form strong covalent bonds with substrates. The triazine ring acts as a reactive site, allowing the compound to bind to various fibers and materials. This binding is facilitated by the formation of covalent bonds between the triazine ring and nucleophilic groups on the substrate .
Comparison with Similar Compounds
Similar Compounds
- Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate
- Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methoxyphenyl)azo]naphthalene-2,7-disulphonate
- 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) .
Uniqueness
Disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its ability to form strong covalent bonds with substrates makes it highly effective as a reactive dye .
Properties
IUPAC Name |
disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,26H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNYHOSOIRWXSB-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C(=CC3=C(C2=O)C(=CC(=C3)S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN=C2C(=CC3=C(C2=O)C(=CC(=C3)S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N6Na2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.